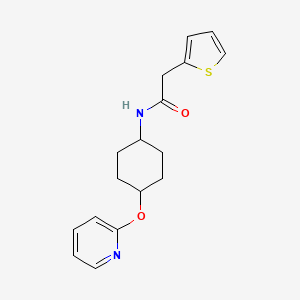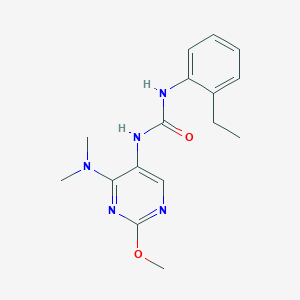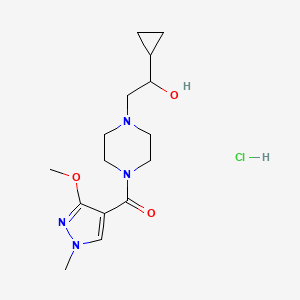![molecular formula C24H16ClF2N3O B2618974 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-90-8](/img/structure/B2618974.png)
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline, also known as CP-673451, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been shown to possess a wide range of biological activities.
作用机制
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline acts as a competitive inhibitor of VEGFR-2 and PDGFR, preventing the activation of downstream signaling pathways that promote angiogenesis. This inhibition leads to a reduction in blood vessel formation, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-angiogenic activity, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the major advantages of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is its high potency and selectivity for VEGFR-2 and PDGFR. This allows for more precise and targeted inhibition of angiogenesis, which can be especially beneficial in cancer research. However, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline. One area of research is the development of more effective methods for delivering 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline to tumors, such as through the use of nanoparticles or targeted drug delivery systems. Another area of research is the investigation of the potential use of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline in combination with other anti-cancer therapies, such as immunotherapy or gene therapy. Additionally, further studies are needed to better understand the mechanisms underlying the anti-cancer effects of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline and to identify potential biomarkers for predicting patient response to this compound.
合成方法
The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline involves the reaction of 4-chloroaniline with 4-ethoxybenzaldehyde and 4,6-difluoro-2-(methylsulfonyl)pyrimidine in the presence of a catalyst. The resulting product is then purified using various methods, such as column chromatography and recrystallization.
科学研究应用
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has been found to exhibit potent inhibitory activity against various kinases, including the vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR). These kinases are involved in the regulation of angiogenesis, which is the formation of new blood vessels. Therefore, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in cancer research, as tumor growth and metastasis are highly dependent on angiogenesis.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c1-2-31-18-9-3-14(4-10-18)22-20-13-28-23-19(11-16(26)12-21(23)27)24(20)30(29-22)17-7-5-15(25)6-8-17/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLVFPYOSABGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2618893.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
amine hydrochloride](/img/structure/B2618896.png)



![2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol](/img/structure/B2618905.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2618906.png)

![N-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-N-(2-pyridylmethyl)amine](/img/structure/B2618910.png)
![Hexahydrobenzo[c]thiophen-4(1H)-one](/img/structure/B2618911.png)
![6-(2-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2618912.png)
![N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2618914.png)